1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone
説明
特性
IUPAC Name |
1-[3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(21)12-3-2-4-14(7-12)24(22,23)20-13-5-6-17(20)15-9-18-10-19-16(15)8-13/h2-4,7,9-10,13,17H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHQDZTYYNAZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic synthesis. This can include the following steps:
Cyclization: Constructing the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core through cyclization reactions under controlled conditions.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Functionalization: Addition of the ethanone group, potentially through acylation reactions using acetyl chloride in an anhydrous solvent environment.
Industrial Production Methods
Industrial production might adapt the synthetic route for scalability, optimizing reaction conditions like temperature, pressure, and choice of solvents. Utilizing continuous flow reactors or batch processing could be effective for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of ketone functionality to form corresponding alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Typical reagents include halogenating agents, nucleophiles, and bases/acids.
Major Products
Major products from these reactions often include:
Sulfoxides or sulfones from oxidation.
Alcohols from reduction.
Various substituted phenyl derivatives from substitution reactions.
科学的研究の応用
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone finds applications across multiple scientific disciplines:
Chemistry: Studied for its unique reactivity and potential as a building block in synthetic organic chemistry.
Biology: Evaluated for its effects on biological systems, possibly as an inhibitor of specific enzymes or signaling pathways.
Medicine: Investigated for therapeutic potentials, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of specialized materials or as an intermediate in complex chemical manufacturing processes.
作用機序
The compound’s mechanism of action often involves:
Molecular Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: May inhibit or activate pathways related to disease processes. For example, inhibition of kinase enzymes involved in cell proliferation could make it a candidate for anti-cancer research.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Key Observations:
Core Heterocycle Variation: The target compound’s cyclohepta[d]pyrimidine core distinguishes it from analogs with pyridine (e.g., cyclohepta[b]pyridine in ) or simpler pyrimidine scaffolds (e.g., tetrahydro-pyrimidine in ).
Substituent Effects: The sulfonyl group in the target compound contrasts with sulfanylidene (C=S) in or trione moieties in , altering electronic properties and hydrogen-bonding capacity. The ethanone group is conserved across analogs but positioned differently, affecting spatial orientation.
Stereochemical Complexity: The 5R,8S epimino bridge introduces stereochemical specificity absent in non-bridged analogs, which could modulate selectivity for chiral targets .
Similarity Assessment Methodologies
Computational Approaches
- Tanimoto Coefficient and Molecular Fingerprints : Structural similarity can be quantified using molecular fingerprints (e.g., Morgan or MACCS) and similarity indices like the Tanimoto coefficient. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using these methods . Applied to the target compound, such analyses would highlight analogs with overlapping pharmacophores.
- Activity Cliffs: While structurally similar compounds often share bioactivity, "activity cliffs" (minor structural changes causing drastic activity differences) necessitate caution .
Experimental Cross-Reactivity
Immunoassays for the target compound may exhibit cross-reactivity with analogs sharing the sulfonylphenyl-ethanone motif, as antibody binding depends on epitope similarity rather than intrinsic antibody properties .
Pharmacokinetic and Physicochemical Trends
- Melting Points : Analogs with rigid cores (e.g., ) exhibit higher melting points (>200°C) than flexible bicyclic systems, suggesting differences in crystallinity .
Research Implications and Gaps
Biological Target Prediction: The target compound’s epimino-pyrimidine core aligns with kinase inhibitors (e.g., EGFR inhibitors ), but experimental validation is needed.
Synthetic Accessibility : The sulfonyl linkage and stereochemical complexity may pose synthetic challenges compared to simpler analogs .
Data Limitations : Physical and biological data for the target compound are absent in the provided evidence, underscoring the need for experimental characterization.
生物活性
1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone (CAS Number: 1903151-65-4) is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O3S with a molecular weight of 343.4 g/mol. The structure features a sulfonamide group attached to a tetrahydro epiminocyclohepta[d]pyrimidin moiety, which is linked to a phenyl ring. This unique configuration may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone exhibit significant anticancer properties. For instance:
- In vitro studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific IC50 values have been reported in studies involving breast cancer and leukemia cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis through caspase activation |
| HL-60 (Leukemia) | 10 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
The biological activity of 1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone is primarily attributed to:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It affects pathways such as NF-kB and MAPK that are crucial in cell survival and inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Tumor Xenografts : In a mouse model with human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Chronic Inflammation Model : In a model of rheumatoid arthritis, treatment with the compound reduced joint swelling and histological signs of inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
